molecular formula C12H9NS B1596455 Naphtho[2,3-d]thiazole, 2-methyl- CAS No. 6957-25-1

Naphtho[2,3-d]thiazole, 2-methyl-

Cat. No.: B1596455
CAS No.: 6957-25-1
M. Wt: 199.27 g/mol
InChI Key: VEDVLCBGJDVXTE-UHFFFAOYSA-N
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Description

Significance of the Naphtho[2,3-d]thiazole (B11907443) Core in Heterocyclic Chemistry

The thiazole (B1198619) ring is a versatile building block in the creation of a wide array of biologically active molecules and functional materials. nih.govwjrr.org Its aromaticity, stemming from the delocalization of π-electrons across the ring, allows it to engage in various chemical transformations. nih.gov Thiazole and its derivatives are integral components of numerous pharmaceutical compounds, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. wjrr.orgfabad.org.trmdpi.com

The fusion of a thiazole ring with a naphthalene (B1677914) system to form the Naphtho[2,3-d]thiazole core creates an extended π-conjugated system. This fusion significantly influences the molecule's electronic and photophysical properties. mdpi.comnih.gov Research has shown that the naphtho[2,3-d]thiazole skeleton, particularly in the form of naphtho[2,3-d]thiazole-4,9-diones , is a key structural motif in compounds with potential applications in medicine and materials science. mdpi.com These dione (B5365651) derivatives have been investigated for their anti-inflammatory, anticancer, and antibacterial activities. mdpi.com The introduction of various substituents onto this core structure allows for the fine-tuning of its properties, leading to the development of novel fluorescent dyes and antimicrobial agents. mdpi.comnih.gov The rigid, planar nature of the naphtho[2,3-d]thiazole system provides a robust framework for constructing complex molecules with specific functions.

Historical Development and Evolution of Research on 2-Methylnaphtho[2,3-d]thiazole and Analogues

While specific historical research focused solely on Naphtho[2,3-d]thiazole, 2-methyl- is not extensively documented in readily available literature, the development of synthetic methods for and the study of its analogues, particularly the naphtho[2,3-d]thiazole-4,9-diones, provides insight into the evolution of this area of chemistry.

Early research in heterocyclic chemistry focused on the fundamental synthesis and reactivity of parent ring systems. The synthesis of thiazole derivatives has been a subject of interest for many decades due to their prevalence in natural products, such as Vitamin B1, and their wide-ranging applications. wjrr.org The development of methods to construct fused heterocyclic systems, such as pyrano[2,3-d]thiazoles and thiopyrano[2,3-d]thiazoles, has been an active area of research, often employing multi-component reactions and cycloaddition strategies. researchgate.netnih.gov

More recently, research has shifted towards creating functional molecules based on these core structures. For instance, a significant body of work has concentrated on the synthesis of naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives. mdpi.comnih.gov A common synthetic route starts from 2-amino-3-chloronaphthalene-1,4-dione, which is reacted with carbon disulfide and subsequently methylated to produce a 2-(methylthio) intermediate. nih.gov This intermediate can then be oxidized and reacted with various amines to introduce diversity at the 2-position of the thiazole ring. mdpi.comnih.gov These studies have revealed that modifications at this position have a profound impact on the resulting compounds' photophysical and biological properties. mdpi.com For example, introducing nitrogen-containing heterocycles at the 2-position can lead to significant bathochromic shifts (a shift to longer wavelengths) in their fluorescence emission, creating materials with potential for optical sensing and imaging. mdpi.comnih.gov

Current Research Imperatives and Unaddressed Questions Pertaining to the Compound

Current research on the naphtho[2,3-d]thiazole scaffold is driven by the need for new functional materials and therapeutic agents with improved efficacy and specificity. While much of the focus has been on the dione derivatives, the fundamental Naphtho[2,3-d]thiazole, 2-methyl- structure presents several avenues for future exploration.

A primary imperative is the development of more efficient and versatile synthetic methodologies. While routes to the dione analogues are established, exploring new synthetic pathways to the parent naphtho[2,3-d]thiazole system and its derivatives, including the 2-methyl variant, could unlock new chemical space. mdpi.com

Key unaddressed questions remain:

Photophysical Properties: The photophysical properties of the parent Naphtho[2,3-d]thiazole, 2-methyl- are not as well-characterized as its dione counterparts. A thorough investigation of its absorption and emission spectra, quantum yield, and fluorescence lifetime is needed to assess its potential as a fluorescent probe or organic light-emitting diode (OLED) component. The impact of the simple methyl group compared to the more complex substituents studied in analogues is a key point of interest. mdpi.com

Biological Activity: The biological profile of Naphtho[2,3-d]thiazole, 2-methyl- is largely unexplored. Given that the broader family of naphthothiazoles and thiazolidinones exhibit a range of activities, including anticancer and antimicrobial effects, screening this specific compound against various biological targets is a logical next step. mdpi.comnih.govnih.gov Structure-activity relationship studies could reveal the importance of the methyl group and the absence of the dione functionality for any observed biological effects.

Materials Science Applications: The potential of Naphtho[2,3-d]thiazole, 2-methyl- and its derivatives in materials science, particularly in the field of organic electronics, is an open question. Its fused aromatic structure suggests it could be a valuable building block for organic semiconductors or sensitizers in dye-sensitized solar cells, an application that has been explored with related naphthothiazole structures. researchgate.net

Future research will likely focus on synthesizing a library of derivatives based on the Naphtho[2,3-d]thiazole, 2-methyl- core to systematically investigate how structural modifications influence its properties, paving the way for new applications in medicine and technology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6957-25-1

Molecular Formula

C12H9NS

Molecular Weight

199.27 g/mol

IUPAC Name

2-methylbenzo[f][1,3]benzothiazole

InChI

InChI=1S/C12H9NS/c1-8-13-11-6-9-4-2-3-5-10(9)7-12(11)14-8/h2-7H,1H3

InChI Key

VEDVLCBGJDVXTE-UHFFFAOYSA-N

SMILES

CC1=NC2=CC3=CC=CC=C3C=C2S1

Canonical SMILES

CC1=NC2=CC3=CC=CC=C3C=C2S1

Other CAS No.

6957-25-1

Origin of Product

United States

Synthetic Methodologies for Naphtho 2,3 D Thiazole, 2 Methyl and Its Structural Analogues

Classical Approaches to Naphtho[2,3-d]thiazole (B11907443) Ring System Construction

The traditional methods for constructing the naphtho[2,3-d]thiazole ring system have historically relied on well-established condensation and cyclization reactions. These methods, while foundational, often require harsh reaction conditions.

Condensation and Cyclization Reactions

A cornerstone of thiazole (B1198619) synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide. Conceptually, 2-methyl-naphtho[2,3-d]thiazole could be synthesized by reacting an appropriate 2-halo-3-aminonaphthalene derivative with thioacetamide. The reaction proceeds through an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Another classical approach involves the reaction of 2,3-diaminonaphthalene (B165487) with a suitable reagent to introduce the C2-methyl and sulfur components. While specific examples for the direct synthesis of 2-methyl-naphtho[2,3-d]thiazole via this route are not extensively documented, the general principle of using diamines as precursors for fused heterocycles is a well-established strategy in organic synthesis.

Furthermore, the Cook-Heilbron thiazole synthesis offers a pathway to 5-aminothiazoles by reacting α-aminonitriles with agents like carbon disulfide or dithioacids. This method, while primarily yielding amino-substituted thiazoles, highlights the versatility of building the thiazole ring from different precursor functionalities.

Role of Sulfur and Nitrogen Precursors in Ring Formation

The choice of sulfur and nitrogen precursors is critical in the classical construction of the naphthothiazole ring. Thioamides, such as thioacetamide, are common sources for both the sulfur atom and the C2-substituent of the thiazole ring in Hantzsch-type syntheses. Thiourea is also frequently used, which typically leads to 2-aminothiazole (B372263) derivatives.

Elemental sulfur, in combination with a suitable amine and an aldehyde, can also serve as the sulfur source in certain cyclization reactions to form thiazole rings. For instance, the synthesis of 2-substituted naphtho[2,3-d]-1,3-thiazole-4,9-dione derivatives has been achieved through a base-promoted three-component reaction of 2-amino-1,4-naphthoquinone, an aldehyde, and elemental sulfur.

In the synthesis of related dihydronaphtho[2,3-d]thiazole-4,9-diones, sulfur monochloride (S₂Cl₂) in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) has been employed to react with N-substituted 2-(methylamino)naphthoquinones. This reaction highlights the use of inorganic sulfur reagents to facilitate the thiazole ring formation.

Precursor Type Example Precursor Role in Synthesis Resulting Naphthothiazole Derivative
Nitrogen & C2 SourceThioacetamideProvides the nitrogen atom and the 2-methyl group.2-Methyl-naphtho[2,3-d]thiazole
Nitrogen Source2,3-DiaminonaphthaleneProvides the two nitrogen atoms for the fused system.Naphtho[2,3-d]thiazole derivatives
Sulfur SourceElemental SulfurActs as the sulfur atom donor in multicomponent reactions.2-Substituted-naphtho[2,3-d]thiazole-4,9-diones
Sulfur SourceSulfur Monochloride (S₂Cl₂)Facilitates thiazole ring formation with amino-naphthoquinones.2,3-Dihydronaphtho[2,3-d]thiazole-4,9-diones.
Nitrogen Source2-Amino-3-halonaphthaleneProvides the naphthalene (B1677914) backbone and the nitrogen atom.Naphtho[2,3-d]thiazole derivatives

Modern and Green Chemistry Syntheses of the 2-Methylated System

Contemporary synthetic chemistry has seen a shift towards more efficient, selective, and environmentally benign methodologies. These modern approaches are increasingly being applied to the synthesis of complex heterocyclic systems like naphthothiazoles.

Metal-Catalyzed Coupling and Cyclization Strategies

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom and carbon-carbon bonds. While specific applications to the direct synthesis of 2-methyl-naphtho[2,3-d]thiazole are emerging, the principles of these reactions are highly relevant.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds between aryl halides and amines. It could be envisioned as a key step in constructing a suitable aminonaphthalene precursor for subsequent thiazole ring formation.

Ullmann Condensation: A copper-catalyzed method for forming C-O, C-N, and C-S bonds, the Ullmann reaction offers an alternative to palladium-catalyzed methods, though often requiring higher temperatures. It could be applied to couple a sulfur-containing fragment to a naphthalene precursor.

Sonogashira Coupling: This palladium/copper co-catalyzed reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This could be utilized to introduce an alkynyl side chain onto a naphthalene ring, which could then be further elaborated to form the thiazole ring.

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical approach. Research into the regioselective C

Regioselective and Chemoselective Control in Naphtho[2,3-d]thiazole, 2-methyl- Synthesis

Regioselective and chemoselective control are paramount in the synthesis of complex heterocyclic systems like Naphtho[2,3-d]thiazole, 2-methyl-. The precise placement of the thiazole ring fused to the naphthalene core and the selective introduction of substituents are critical for the final compound's properties.

The construction of the naphtho[2,3-d]thiazole skeleton often begins with a substituted naphthalene precursor, which dictates the regiochemistry of the fusion. A common strategy involves using 2-amino-3-halonaphthalene derivatives. For instance, the synthesis of naphtho[2,3-d]thiazole-4,9-dione (B78148) analogues starts from 2-amino-3-chloronaphthalene-1,4-dione. mdpi.com This starting material ensures that the subsequent cyclization to form the thiazole ring occurs specifically at the 2- and 3-positions of the naphthalene quinone, leading unequivocally to the linear naphtho[2,3-d]thiazole framework.

Chemoselectivity is crucial when introducing substituents onto the newly formed thiazole ring. In a multi-step synthesis of 2-substituted naphtho[2,3-d]thiazole-4,9-diones, the reaction of 2-amino-3-chloronaphthalene-1,4-dione with carbon disulfide and sodium hydroxide, followed by treatment with dimethyl sulfate, chemoselectively yields 2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione. mdpi.com This reaction sequence specifically forms the thiazole ring and introduces a methylthio group at the C2 position.

Further transformations highlight the chemoselective reactivity of the C2 position. The 2-(methylthio) group can be oxidized to a more reactive 2-(methylsulfinyl) group using an oxidant like m-chloroperoxybenzoic acid (mCPBA). mdpi.com This sulfinyl group then acts as a versatile leaving group, allowing for nucleophilic substitution. The reaction of 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione with various amines (e.g., benzylamine, morpholine (B109124), piperidine) proceeds with high chemoselectivity, affording a range of 2-amino-substituted derivatives. mdpi.comnih.gov This demonstrates that the C2 position of the thiazole ring is the primary site of reaction, leaving the naphthoquinone core intact under these conditions.

The challenge of regioselectivity is a general theme in the synthesis of fused heterocyclic systems. For example, in the synthesis of related thiazolo[2,3-a]pyrimidines, the choice of reagent was found to be critical for controlling the isomeric outcome. nih.gov Using bromoacetic acid instead of chloroacetic acid favored the formation of the kinetic regioisomer over the thermodynamic one, highlighting how subtle changes in methodology can direct the reaction pathway. nih.gov Similarly, the alkylation of asymmetric triazole rings can lead to mixtures of N-substituted regioisomers. mdpi.comresearchgate.net Studies on these systems show that steric and electronic factors govern the substitution pattern; bulky groups can hinder attack at adjacent positions, and the electronic influence of substituents on the ring can diminish the nucleophilicity of specific nitrogen atoms, thereby directing alkylating agents to a specific position. mdpi.com These principles of controlling regioselectivity through careful selection of starting materials, reagents, and reaction conditions are directly applicable to the targeted synthesis of 2-methyl-naphtho[2,3-d]thiazole.

Optimization of Reaction Conditions and Scalability for Laboratory and Pilot-Scale Synthesis

Optimizing reaction conditions is essential for maximizing yields, minimizing side products, and ensuring the economic and environmental viability of a synthetic route. This is particularly true for multi-step syntheses of specialized chemicals like Naphtho[2,3-d]thiazole, 2-methyl-. Factors such as solvent, temperature, catalyst, and reaction time must be systematically investigated.

The choice of solvent can significantly impact reaction outcomes. In a three-component reaction for synthesizing 2-substituted benzothiazoles, a structural analogue of the target compound, various polar aprotic solvents were screened. researchgate.net As shown in the table below, DMSO provided the highest yield, indicating its suitability for this type of condensation and cyclization reaction. researchgate.net

Table 1: Effect of Solvent on the Yield of a Benzothiazole Synthesis

EntrySolventYield (%)
1DMSO83
2DMF75
3NMP78
4CH₃CN62
5DMAC71

Data sourced from a study on a three-component synthesis of 2-substituted benzothiazoles, analogous to naphthothiazole synthesis. researchgate.net

Reaction time is another critical parameter to optimize. In the synthesis of dihydrobenzofuran neolignans via oxidative coupling, initial protocols suggested a reaction time of 20 hours. scielo.br However, further investigation revealed that the optimal time could be reduced to 4 hours without a significant loss in conversion and selectivity. scielo.br Prolonging the reaction beyond this point actually decreased selectivity due to the formation of undesired by-products. scielo.br This highlights the importance of time-course studies to identify the point of maximum product formation before side reactions begin to dominate.

Table 2: Optimization of Reaction Time for Oxidative Coupling

Reaction Time (h)Conversion (%)Selectivity (%)
4HighGood
20HighDecreased

Data reflects general findings from optimization studies where prolonged reaction times led to side product formation. scielo.br

The scalability of a synthetic procedure from a laboratory bench to a pilot plant is a significant challenge. A scalable synthesis requires a robust and reproducible process. An example from a related field is the development of a synthetic route for a novel 2H-thiazolo[4,5-d] mdpi.comnih.govresearchgate.nettriazole system, which was successfully scaled up to produce 5.7 grams in a single batch. nih.gov This success in scaling up a multi-step synthesis of a complex heterocycle demonstrates that with careful optimization, it is feasible to produce significant quantities of such compounds. nih.gov For the synthesis of Naphtho[2,3-d]thiazole, 2-methyl-, achieving scalability would involve selecting cost-effective and readily available starting materials, minimizing the use of hazardous reagents and chromatographic purification steps, and ensuring that reaction conditions (e.g., temperature, pressure) are manageable on a larger scale. The use of "greener" solvents like acetonitrile, which was found to be effective in certain oxidative coupling reactions, could also be a key consideration for a sustainable and scalable process. scielo.br

Reactivity Profiles and Mechanistic Investigations of Naphtho 2,3 D Thiazole, 2 Methyl

Electrophilic and Nucleophilic Aromatic Substitution on the Naphtho[2,3-d]thiazole (B11907443) System

The fused ring system of naphtho[2,3-d]thiazole is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing character of the dione (B5365651) functionality. However, substitution can be achieved under specific conditions. For instance, in the synthesis of related carbazole (B46965) derivatives, electrophilic substitution reactions such as bromination and nitration have been successfully carried out on a 1-methylcarbazole-2,3-dicarboxylic acid dimethyl ester, a system with some structural similarities. researchgate.net Using N-bromosuccinimide in acetic acid led to the 6-bromo derivative, while urea (B33335) nitrate (B79036) yielded the 6-nitro derivative as the major product. researchgate.net It is plausible that similar regioselectivity would be observed in the naphtho[2,3-d]thiazole system, with electrophilic attack favoring the positions on the benzene (B151609) ring furthest from the deactivating dione and thiazole (B1198619) groups.

Conversely, the electron-deficient nature of the naphthoquinone core makes it susceptible to nucleophilic attack. This is particularly evident in the reactions of 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione, a derivative of the target compound. This compound readily undergoes nucleophilic substitution at the 2-position of the thiazole ring with various amines, including benzylamine, morpholine (B109124), thiomorpholine (B91149), piperidine (B6355638), and 4-methylpiperazine. nih.govmdpi.com This reactivity highlights the ability of the methylsulfinyl group to act as a good leaving group, facilitating the introduction of diverse functionalities at this position. nih.govmdpi.com The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) also demonstrates a complex, multi-step nucleophilic substitution process. mdpi.com

Oxidative and Reductive Transformations of the Heterocyclic Core

The naphtho[2,3-d]thiazole core can undergo both oxidative and reductive transformations. Oxidation of the sulfur atom in the thiazole ring is a key reaction. For example, 2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione can be oxidized to the corresponding 2-(methylsulfinyl) derivative using meta-chloroperoxybenzoic acid (mCPBA). mdpi.com Further oxidation can also occur. In a related system, 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole was oxidized to the corresponding sulfoxide (B87167) and then to the sulfone 1-oxide with mCPBA. rsc.org

The atmospheric oxidation of 2-methylbenzothiazole (B86508), a related compound, by OH radicals has been studied both experimentally and theoretically. nih.govresearchgate.net The reaction proceeds at a rate of (3.0 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K. nih.govresearchgate.net A significant pathway (approximately 33%) involves the attack of the OH radical on the 2-methyl group, leading to the formation of an aldehyde. nih.govresearchgate.net The remaining reaction proceeds via OH attack on the benzene ring. nih.gov Similar oxidative pathways can be anticipated for 2-methyl-naphtho[2,3-d]thiazole. The atmospheric oxidation of 2-methylnaphthalene, another structural component, has also been investigated, highlighting the complexity of the reaction pathways. researchgate.net

Information regarding the specific reductive transformations of the 2-methyl-naphtho[2,3-d]thiazole core is limited in the provided search results. However, the quinone moiety is generally susceptible to reduction to the corresponding hydroquinone.

Ring-Opening and Ring-Closure Reactions of the Thiazole Moiety

The synthesis of the naphtho[2,3-d]thiazole system itself involves a ring-closure reaction. A common method is the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride (S₂Cl₂) and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). beilstein-journals.orgnih.govresearchgate.netbepls.com This provides a convenient route to 2,3-dihydronaphtho[2,3-d] beilstein-journals.orgnih.govthiazole-4,9-diones. beilstein-journals.orgnih.govresearchgate.net A plausible mechanism involves the insertion of two sulfur atoms from the S₂Cl₂-DABCO complex between activated C-H bonds, one on the quinone ring and the other on the methyl group attached to the nitrogen, followed by sulfur extrusion to form the stable thiazole ring. nih.gov

Thermal and Photochemical Reactivity Pathways

Thermal transformations of related naphtho[2,3-d]thiazole derivatives have been observed. For example, heating 2-[cyclohexyl(methyl)amino]naphthoquinone with a sulfurating agent led to a thermal conversion of the initially formed thiazole product into a more stable byproduct. beilstein-journals.org This suggests that the naphtho[2,3-d]thiazole system can undergo thermally induced rearrangements. The thermal decomposition of 2-methylnaphtho[1,2,d]thiazole, an isomer, can lead to the release of irritating gases and vapors. fishersci.com

The photochemical reactivity of naphtho[2,3-d]thiazole-4,9-diones has been explored, particularly in the context of their fluorescent properties. nih.govmdpi.com These compounds exhibit fluorescence in both solution and the solid state, with the emission wavelength being influenced by substituents at the 2-position of the thiazole ring. nih.gov The introduction of nitrogen-containing heterocycles at this position can lead to significant bathochromic shifts in the emission spectra. nih.govmdpi.com The photochemical reactivity of naphthol-naphthalimide conjugates has also been studied, revealing that irradiation can lead to the formation of quinone methides and other reactive intermediates. mdpi.com While not directly focused on 2-methyl-naphtho[2,3-d]thiazole, these studies indicate the potential for this class of compounds to undergo photochemical reactions.

Kinetic and Thermodynamic Analyses of Key Reactions

Detailed kinetic and thermodynamic analyses for reactions specifically involving Naphtho[2,3-d]thiazole, 2-methyl- are not extensively available in the provided search results. However, some relevant data can be found for related systems.

The kinetics of the gas-phase oxidation of 2-methylbenzothiazole by OH radicals have been determined, with a rate constant of (3.0 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K. nih.govresearchgate.net This provides an estimate for the atmospheric lifetime of this compound. researchgate.net

Theoretical calculations on the atmospheric oxidation of 2,7-dimethylnaphthalene (B47183) initiated by OH radicals have explored the thermodynamics of various reaction pathways, including OH addition and subsequent reactions of the resulting adducts. researchgate.net These studies indicate that the formation of certain tricyclic intermediates can be endothermic and reversible. researchgate.net

The following table summarizes some of the key reactions and conditions discussed:

Reaction TypeReactantsReagents/ConditionsProductsRef.
Ring-Closure N-substituted 2-(methylamino)naphthoquinonesS₂Cl₂, DABCO, Chlorobenzene2,3-Dihydronaphtho[2,3-d] beilstein-journals.orgnih.govthiazole-4,9-diones beilstein-journals.orgnih.govresearchgate.netbepls.com
Oxidation 2-(Methylthio)naphtho[2,3-d]thiazole-4,9-dionemCPBA2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione mdpi.com
Nucleophilic Substitution 2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dioneVarious amines (e.g., benzylamine, morpholine)2-Amino-substituted naphtho[2,3-d]thiazole-4,9-diones nih.govmdpi.com
Gas-Phase Oxidation 2-MethylbenzothiazoleOH radicalsAldehyde and phenol-type products nih.govresearchgate.net
Thermal Conversion 2-[Cyclohexyl(methyl)amino]naphthoquinone-derived thiazoleHeating in chlorobenzeneRearranged byproduct beilstein-journals.org

Derivatization Strategies and Structure–reactivity Relationship Studies of the Naphtho 2,3 D Thiazole, 2 Methyl Scaffold

Functionalization at the Naphthyl Moiety and its Influence on Electronic Properties

Functionalization of the naphthyl moiety of the naphtho[2,3-d]thiazole (B11907443) scaffold significantly impacts its electronic properties. The introduction of substituents on the naphthalene (B1677914) ring can alter the electron density distribution, thereby influencing the absorption and emission characteristics of the molecule. For instance, the synthesis of naphtho[2,3-c] mdpi.combeilstein-journals.orgthiadiazole (NTD) derivatives with various aryl substituents at the 4,9-positions has been reported to adjust the emission color. rsc.org This is attributed to the modulation of the intramolecular charge transfer (ICT) character of the molecule. The absence of a strong donor group in the molecular structure can effectively suppress intermolecular dipole-dipole interactions and concentration quenching, leading to high fluorescence quantum yields. rsc.org

Quantum chemical calculations have been employed to substantiate the ring closure involving the C¹ position of the naphthalene fragment during the synthesis of related naphtho[2,1-d] beilstein-journals.orgnih.govthiazole (B1198619) derivatives. researchgate.net These computational studies provide insights into the reaction mechanisms and the electronic structure of the resulting compounds. researchgate.netnih.gov Electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, on a related 2-(furan-2-yl)naphtho[2,1-d] beilstein-journals.orgnih.govthiazole system occurred exclusively at the 5-position of the furan (B31954) ring, indicating the directing effect of the existing heterocyclic system. researchgate.net

Chemical Modifications at the Thiazole Nitrogen Atom

Alkylation of the thiazole nitrogen atom leads to the formation of thiazolium salts. wikipedia.org These salts are important intermediates in various organic reactions, including the Stetter reaction and the Benzoin condensation. wikipedia.org The quaternization of the nitrogen atom enhances the electrophilicity of the thiazole ring, making it susceptible to nucleophilic attack. This reactivity has been exploited in the synthesis of various derivatives. For example, N-(2-Aminophenyl)-thiazoline-2-thione can be reacted with methyl iodide to form thiazolium iodides, which can then be cyclized to afford thiazolo[3,2-a]benzimidazole derivatives. nih.gov

Transformations of the 2-Methyl Group to Diverse Functional Handles

The 2-methyl group on the naphtho[2,3-d]thiazole scaffold serves as a versatile handle for introducing diverse functionalities. One common transformation involves the conversion of the methyl group into a methylthio group, which can be further oxidized to a methylsulfinyl group. mdpi.com This methylsulfinyl group is an excellent leaving group and can be displaced by various nucleophiles, such as amines, to introduce a wide range of substituents at the 2-position. mdpi.com For example, reaction with benzylamine, morpholine (B109124), thiomorpholine (B91149), piperidine (B6355638), and 4-methylpiperazine has yielded a series of 2-substituted naphtho[2,3-d]thiazole-4,9-diones. mdpi.com

Another strategy involves the conversion of a related R-thiazole to an R-CHO aldehyde through N-methylation with methyl iodide, followed by reduction with sodium borohydride (B1222165) and hydrolysis with mercury(II) chloride. wikipedia.org This transformation provides a carbonyl group that can participate in various subsequent reactions.

Introduction of Varied Substituents at Position 2 of the Thiazole Ring

The introduction of diverse substituents at the 2-position of the thiazole ring is a key strategy for modulating the biological and photophysical properties of the naphtho[2,3-d]thiazole scaffold. mdpi.comnih.gov A common synthetic route involves the reaction of 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione with various amines. mdpi.com This nucleophilic substitution reaction allows for the incorporation of a wide array of nitrogen-containing heterocycles and other amine derivatives. mdpi.comnih.gov

The nature of the substituent at the 2-position has a profound effect on the properties of the resulting compounds. For instance, the introduction of nitrogen-containing heterocyclic groups at this position on the naphtho[2,3-d]thiazole-4,9-dione (B78148) core has been shown to cause significant bathochromic shifts in both absorption and emission wavelengths. mdpi.com Specifically, derivatives containing morpholine, thiomorpholine, piperidine, and 4-methylpiperazine exhibited orange-red fluorescence with emission maxima over 600 nm in polar solvents. mdpi.com

Substituent at C2Starting MaterialReagentProductReference
Benzylamino2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dioneBenzylamineN-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide mdpi.com
Morpholino2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dioneMorpholine2-Morpholinonaphtho[2,3-d]thiazole-4,9-dione mdpi.com
Thiomorpholino2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dioneThiomorpholine2-Thiomorpholinonaphtho[2,3-d]thiazole-4,9-dione mdpi.com
Piperidino2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dionePiperidine2-(Piperidin-1-yl)naphtho[2,3-d]thiazole-4,9-dione mdpi.com
4-Methylpiperazin-1-yl2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione4-Methylpiperazine2-(4-Methylpiperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione mdpi.com

Synthesis of Poly-substituted and Fused Ring Analogues

The synthesis of poly-substituted and fused-ring analogues of the naphtho[2,3-d]thiazole scaffold has been explored to create more complex molecular architectures with potentially enhanced properties. One approach involves the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride (S₂Cl₂) and 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield 2,3-dihydronaphtho[2,3-d] beilstein-journals.orgnih.govthiazole-4,9-diones. beilstein-journals.orgnih.gov This method allows for the formation of a fused thiazole ring onto the naphthoquinone core. beilstein-journals.orgnih.govbepls.com

Furthermore, the reaction of 3H-spiro[1,3-thiazole-2,1'-cyclohexanes] with triethylamine (B128534) can lead to ring contraction and fusion, resulting in the formation of 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones. nih.gov The synthesis of new carbazole (B46965) derivatives containing naphthoimidazole fragments has also been achieved through the condensation of 1-(9-alkyl-9H-carbazol-3-yl)-4-carboxy-2-pyrrolidinones with 2,3-diaminonaphthalene (B165487).

Starting MaterialReagentsProductReference
N-substituted 2-(methylamino)naphthoquinonesS₂Cl₂, DABCO, Triethylamine2,3-Dihydronaphtho[2,3-d] beilstein-journals.orgnih.govthiazole-4,9-diones beilstein-journals.orgnih.gov
3H-Spiro[1,3-thiazole-2,1'-cyclohexanes]Triethylamine2,3,4,5-Tetrahydro-1H-carbazole-6,11-diones nih.gov
1-(9-Alkyl-9H-carbazol-3-yl)-4-carboxy-2-pyrrolidinones2,3-Diaminonaphthalene2-Substituted naphtho[2,3-d]imidazole derivatives

Advanced Spectroscopic and Crystallographic Elucidation of Naphtho 2,3 D Thiazole, 2 Methyl and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. Through the analysis of chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOE), the connectivity of atoms and their spatial relationships can be established. mdpi.com For complex molecules, techniques like 1H, 13C, and two-dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) are routinely used for complete structural assignment and to investigate conformational preferences in different solvent environments. nih.govnih.gov

While specific NMR data for 2-methyl-naphtho[2,3-d]thiazole is not extensively detailed in available literature, analysis of its analogues, such as naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives, provides significant insight. mdpi.com For instance, in the 1H NMR spectra of these analogues, protons on the naphthalene (B1677914) core typically appear as multiplets in the aromatic region (δ 7.8–8.3 ppm). mdpi.com The methyl group at the 2-position of the thiazole (B1198619) ring is expected to present as a sharp singlet.

In the conformational analysis of flexible molecules, NMR is crucial. By measuring coupling constants and observing changes in chemical shifts with solvent polarity or temperature, the populations of different conformers in equilibrium can be determined. nih.gov For more rigid systems, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish through-space proximities between protons, confirming stereochemistry and preferred conformations. mdpi.com

Below is a table of representative NMR data for selected naphtho[2,3-d]thiazole-4,9-dione analogues, which demonstrates the typical chemical shifts observed for this class of compounds. mdpi.com

Interactive Table 1: NMR Spectroscopic Data for Naphtho[2,3-d]thiazole-4,9-dione Analogues in DMSO-d6

Compound Nucleus Chemical Shift (δ, ppm) and Multiplicity
2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione (3) 1H 3.65 (3H, s), 7.95–8.01 (2H, m), 8.16–8.25 (2H, m)
2-Morpholinonaphtho[2,3-d]thiazole-4,9-dione (5b) 1H 3.67 (4H, t, J = 4.0, 5.2 Hz), 3.76 (4H, t, J = 4.4, 5.2 Hz), 7.83–7.85 (2H, m), 8.01–8.08 (2H, m)
2-Morpholinonaphtho[2,3-d]thiazole-4,9-dione (5b) 13C 48.4, 65.2, 125.6, 126.7, 130.9, 131.9, 132.8, 133.7, 134.0, 154.0, 173.4, 176.8, 177.6
2-Thiomorpholinonaphtho[2,3-d]thiazole-4,9-dione (5c) 1H 2.81 (2H, t, J = 3.9, 5.2 Hz), 3.97 (2H, t, J = 4.8, 5.2 Hz), 7.83–7.93 (2H, m), 8.00–8.16 (2H, m)
2-Thiomorpholinonaphtho[2,3-d]thiazole-4,9-dione (5c) 13C 26.0, 51.4, 126.3, 127.0, 130.8, 132.2, 132.5, 134.2, 134.5, 154.0, 176.6, 176.8, 177.3

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture, Conformation, and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and torsional angles. This technique is unparalleled for determining the absolute molecular architecture, solid-state conformation, and the nature of intermolecular interactions that dictate crystal packing. mdpi.com

For analogues of Naphtho[2,3-d]thiazole (B11907443), 2-methyl-, SC-XRD studies have been crucial. For example, the crystal structures of two thiazole-naphthyl derivatives were solved, revealing largely planar molecular geometries. nih.gov Similarly, studies on thiazolo[5,4-d]thiazole (B1587360) derivatives have shown that the length of alkyl appendages can significantly modulate the crystal packing, resulting in different arrangements such as herringbone or slipped-stack motifs. nih.govrsc.org These packing modes are governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. rsc.org The analysis of these interactions is critical for understanding and predicting the material properties of the crystalline solid. nih.gov

The table below summarizes crystallographic data for some related heterocyclic compounds, illustrating the type of information obtained from SC-XRD analysis. mdpi.comnih.gov

Interactive Table 2: Crystallographic Data for Selected Analogues

Compound Formula Crystal System Space Group Key Feature
1-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol (HL1) C21H17N3O2S Monoclinic P21/c Planar structure confirmed. nih.gov
1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol (HL2) C24H17N3OS Triclinic P-1 Planar structure confirmed. nih.gov
8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comrsc.orghmdb.catriazolo[3,4-b] mdpi.comnih.govhmdb.cathiadiazole (9) C18H13N5S Monoclinic P21/n Packing dominated by N…H, S…H, and C…C non-covalent interactions. mdpi.com

Mass Spectrometry (MS) for Elucidating Reaction Intermediates and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a synthesized compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule and its fragments. mdpi.com

In the synthesis of naphthothiazole derivatives, MS is a key tool for characterization. For instance, the successful synthesis of novel naphtho[2,3-d]thiazole-4,9-dione derivatives was confirmed using both standard and high-resolution mass spectrometry. mdpi.com Furthermore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are often coupled with mass spectrometry (LC-MS). For Naphtho[2,3-d]thiazole, 2-methyl-, an HPLC method has been developed that is compatible with mass spectrometry, facilitating its analysis and purification. sielc.com

Beyond molecular weight confirmation, MS is instrumental in structural elucidation through the analysis of fragmentation patterns. By inducing fragmentation of the parent ion, a unique mass spectrum is generated that provides clues about the molecule's structure and the relative stability of its substructures. This technique is also invaluable for identifying transient species and reaction intermediates during a chemical synthesis, providing mechanistic insights that are difficult to obtain by other means.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and characterizing the nature of chemical bonds. nih.gov The vibrational spectrum serves as a molecular "fingerprint," providing a unique pattern of absorption (IR) or scattering (Raman) peaks corresponding to specific bond stretching, bending, and torsional motions. nih.gov

For Naphtho[2,2-d]thiazole, 2-methyl-, the spectrum would be characterized by several key vibrational modes. The aromatic C-H stretching vibrations of the naphthalene ring system are expected in the 3100–3000 cm-1 region. researchgate.netmdpi.com The vibrations of the fused ring system, including C=C and C=N stretching, typically appear in the 1625–1430 cm-1 range. mdpi.com The characteristic vibrations of the thiazole ring, involving C-S and C-N stretching, are also identifiable. For example, in benzothiazole, a C-S stretching mode is observed around 750 cm-1. researchgate.net The methyl group at the 2-position would give rise to symmetric and asymmetric stretching modes (~2950-2850 cm-1) and bending modes (~1450-1375 cm-1). mdpi.com

FTIR spectra have been recorded to confirm the identity of various naphtho[2,3-d]thiazole-4,9-dione analogues. mdpi.com Detailed theoretical and experimental studies on related structures like 2,3-dimethyl naphthalene provide a basis for assigning the vibrational modes of the naphthalene core. nih.gov

Interactive Table 3: Characteristic Vibrational Frequencies for Naphthothiazole and Related Structures

Functional Group / Moiety Vibrational Mode Typical Wavenumber (cm-1) Technique
Aromatic C-H Stretching 3100 - 3000 IR & Raman
Methyl C-H Stretching 2950 - 2850 IR & Raman
Aromatic C=C/C=N Ring Stretching 1625 - 1430 IR & Raman
Methyl C-H Bending 1450 - 1375 IR
Thiazole Ring C-S Stretch ~750 IR & Raman

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties and Electronic Transitions

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the photophysical properties of molecules, which are dictated by their electronic structure. UV-Vis spectroscopy measures the wavelengths of light absorbed by a molecule as it transitions from the ground electronic state to an excited state. Fluorescence spectroscopy measures the light emitted as the molecule relaxes from the excited singlet state back to the ground state. mdpi.com

Analogues of Naphtho[2,3-d]thiazole, 2-methyl-, particularly the naphtho[2,3-d]thiazole-4,9-dione derivatives, exhibit interesting photophysical properties. mdpi.com These compounds show absorption maxima (λmax) in the visible range, typically between 390 and 450 nm, due to the extended π-conjugated system. mdpi.com The introduction of different substituent groups at the 2-position of the thiazole ring can significantly alter the electronic properties, leading to shifts in the absorption and emission wavelengths. For example, introducing electron-donating heterocyclic groups causes a bathochromic (red) shift in both absorption and emission, which is attributed to an intramolecular charge transfer (ICT) character in the excited state. mdpi.com

Many of these derivatives are fluorescent, with emission that can be highly sensitive to the solvent environment (solvatochromism). mdpi.com In polar solvents, some dione (B5365651) analogues exhibit a pronounced bathochromic shift in their emission, with fluorescence maxima appearing at wavelengths greater than 600 nm. mdpi.com This solvatochromic effect makes them potentially useful as fluorescent probes and sensors. mdpi.com

The table below presents photophysical data for several naphtho[2,3-d]thiazole-4,9-dione analogues in different solvents, highlighting the influence of substituents and solvent polarity. mdpi.com

Interactive Table 4: Photophysical Properties of Naphtho[2,3-d]thiazole-4,9-dione Analogues

Compound Solvent Absorption λmax (nm) Emission λmax (nm)
2-(Benzylamino)naphtho[2,3-d]thiazole-4,9-dione (5a) Benzene (B151609) 392 436
2-(Benzylamino)naphtho[2,3-d]thiazole-4,9-dione (5a) DMSO 396 532
2-Morpholinonaphtho[2,3-d]thiazole-4,9-dione (5b) Benzene 432 569
2-Morpholinonaphtho[2,3-d]thiazole-4,9-dione (5b) DMSO 445 610
2-Thiomorpholinonaphtho[2,3-d]thiazole-4,9-dione (5c) Benzene 434 572
2-Thiomorpholinonaphtho[2,3-d]thiazole-4,9-dione (5c) DMSO 449 615

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively sensitive to chiral molecules, making it an essential tool for studying the stereochemistry of enantiomers and diastereomers, as well as the secondary structure of chiral macromolecules like proteins and nucleic acids.

While Naphtho[2,3-d]thiazole, 2-methyl- is itself achiral, CD spectroscopy becomes relevant when chiral derivatives are synthesized or when the molecule interacts with a chiral environment. For instance, a study on thiazole-naphthyl analogues used CD spectroscopy to investigate their binding to DNA, which is a chiral macromolecule. The resulting CD spectra provided evidence for the binding mode, helping to distinguish between intercalation (where the molecule inserts between the DNA base pairs) and groove binding. This information is critical for understanding the mechanism of action for potential DNA-targeting therapeutic agents. nih.gov The induced CD signals in the chromophore's absorption region upon binding to the chiral host provide insight into the geometry of the resulting complex.

Computational and Theoretical Investigations of Naphtho 2,3 D Thiazole, 2 Methyl

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the electronic structure, molecular orbitals, and charge distribution of Naphtho[2,3-d]thiazole (B11907443), 2-methyl- and its derivatives.

The electronic structure of a molecule dictates its chemical and physical properties. For derivatives of naphtho[2,3-d]thiazole, the extended π-conjugated system is a key feature. mdpi.com This conjugation influences the molecule's photophysical properties, such as fluorescence. mdpi.com The introduction of different substituent groups can alter the electronic distribution within the molecule, leading to changes in its behavior. mdpi.com

A critical aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. oaji.netaimspress.com A smaller gap generally suggests higher reactivity. researchgate.net For a related triazole compound, the HOMO-LUMO energy gap was calculated to be 4.898 eV using the B3LYP/6-311++G(d,p) level of theory. oaji.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. oaji.netgrowingscience.com The energies of these orbitals are crucial for understanding charge transfer interactions within the molecule. aimspress.com

The distribution of charge within the Naphtho[2,3-d]thiazole, 2-methyl- molecule is another important factor determined by quantum chemical calculations. The molecular electrostatic potential (MEP) map visually represents the charge distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). oaji.netaimspress.com These maps are valuable for predicting how the molecule will interact with other chemical species. oaji.netaimspress.com

Table 1: Calculated Quantum Chemical Properties for a Related Triazole Compound

ParameterValue (B3LYP/6-311++G(d,p))Value (M06-2X/6-311++G(d,p))
HOMO-LUMO Gap4.898 eV4.969 eV
Data sourced from a computational study on a related triazole compound. oaji.net

Prediction of Reactivity and Reaction Pathways via Transition State Theory and Reaction Coordinate Scans

Computational methods are also employed to predict the reactivity of Naphtho[2,3-d]thiazole, 2-methyl- and to map out potential reaction pathways. Transition state theory is a key tool in this area, allowing for the calculation of reaction rates by examining the energy of the transition state—the highest point on the reaction coordinate.

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects

While quantum chemical calculations often consider a molecule in a static, gas-phase environment, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its conformational changes and interactions with its environment.

MD simulations can explore the conformational space of Naphtho[2,3-d]thiazole, 2-methyl-, identifying the most stable three-dimensional arrangements of the atoms. This is particularly important for flexible molecules, as different conformations can have different properties and biological activities.

Furthermore, MD simulations can explicitly model the effects of a solvent on the molecule's structure and behavior. The polarity of the solvent can significantly influence the photophysical properties of naphtho[2,3-d]thiazole derivatives. mdpi.com For example, a bathochromic (red) shift in the absorption maxima of some derivatives was observed in polar solvents compared to nonpolar solvents, indicating a change in the electronic structure due to solvent interactions. mdpi.com Solvatochromic effects, where the color of a substance changes with the solvent polarity, have also been observed for related compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net For Naphtho[2,3-d]thiazole, 2-methyl- and its analogs, QSAR can provide insights into the structural features that are important for a particular biological interaction, without detailing specific effects or dosages.

Both 2D and 3D-QSAR models can be developed. researchgate.netnih.gov In 2D-QSAR, descriptors are derived from the two-dimensional representation of the molecule, while 3D-QSAR considers the three-dimensional structure. researchgate.netnih.gov For a series of aryl thiazole (B1198619) derivatives, a 3D-QSAR model indicated that electrostatic effects were dominant in determining binding affinities. researchgate.net Such models can be used to predict the potential of new, unsynthesized compounds and to guide the design of molecules with desired properties. researchgate.net

Table 2: Statistical Parameters for a 3D-QSAR Model of Aryl Thiazole Derivatives

ParameterValue
q² (Cross-validated r²)0.8283
Predictive r²0.4868
Data from a QSAR study on aryl thiazole derivatives. researchgate.net

Computational Spectroscopy for Predicting NMR, UV-Vis, and IR Spectra

Computational methods can predict various types of spectra for Naphtho[2,3-d]thiazole, 2-methyl-, which can be compared with experimental data to confirm the structure and understand its spectroscopic properties.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, is a powerful tool for structure elucidation. nih.gov Computational methods like Density Functional Theory (DFT) can calculate NMR parameters with reasonable accuracy. epstem.net The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. epstem.net For complex molecules, computational predictions can help in assigning the signals in experimental spectra. researchgate.net Machine learning approaches are also being developed to predict NMR spectra with high accuracy. nih.govarxiv.org

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. mit.edu For naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives, the absorption maxima are influenced by the substituents and the polarity of the solvent. mdpi.com Computational predictions can help to understand these effects and to interpret the experimental spectra. mdpi.com

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies, which can then be compared with experimental Fourier-transform infrared (FT-IR) spectra to identify functional groups and confirm the molecular structure. researchgate.netelixirpublishers.com It is common practice to scale the calculated frequencies to better match the experimental values. researchgate.net Machine learning models are also emerging as a tool for accurate IR spectra prediction. mit.eduarxiv.orgbohrium.com

Molecular Docking Studies for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. nih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

For derivatives of Naphtho[2,3-d]thiazole, molecular docking studies can provide insights into their potential interactions with biological macromolecules. For example, docking simulations have been used to show that certain naphtho[2,3-d]thiazole-4,9-dione derivatives may bind to the hDNA TopoIIβ binding pocket. mdpi.com Similarly, for other thiazole derivatives, docking studies have been performed to understand their binding modes with targets like tubulin and phospholipase A2. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex and can guide the design of more potent compounds. mdpi.com

Applications of Naphtho 2,3 D Thiazole, 2 Methyl in Fundamental Chemical Research

Role as a Privileged Scaffold in Complex Organic Synthesis

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, serving as a foundation for the development of diverse libraries of bioactive compounds. The naphtho[2,3-d]thiazole-4,9-dione (B78148) skeleton, a close derivative of the parent compound, has emerged as such a scaffold. It is frequently identified in pharmaceutical compounds exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties. nih.gov

The synthetic utility of this scaffold is demonstrated by the straightforward preparation of various derivatives. A common strategy involves the synthesis of a versatile intermediate, such as 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione, which can then be subjected to nucleophilic substitution reactions. For instance, reacting this intermediate with various amines leads to a library of 2-substituted naphtho[2,3-d]thiazole-4,9-dione compounds in moderate to good yields. nih.gov This modular approach allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) and optimize biological efficacy.

Furthermore, efficient synthetic routes to related structures, like 2,3-dihydronaphtho[2,3-d] nih.govresearchgate.netthiazole-4,9-diones, have been developed from readily available N-substituted 2-(methylamino)naphthoquinones and sulfur monochloride. researchgate.netnih.gov The accessibility and adaptability of the naphtho[2,3-d]thiazole (B11907443) core make it a valuable building block for constructing complex molecules with potential therapeutic applications. nih.govnih.gov

Building Blocks for Advanced Organic Materials Research

The extended π-conjugated system and inherent rigidity of the naphtho[2,3-d]thiazole core make it an attractive building block for the creation of advanced organic materials with interesting photophysical and electronic properties.

Derivatives of the naphtho[2,3-d]thiazole scaffold are notable for their fluorescent properties. The naphtho[2,3-d]thiazole-4,9-dione skeleton, in particular, serves as the basis for a range of fluorescent compounds. nih.govmdpi.com These molecules exhibit fluorescence in both solution and the solid state, a direct consequence of their extended π-conjugation. nih.govmdpi.com

The photophysical properties of these dyes can be fine-tuned by chemical modification, particularly at the 2-position of the thiazole (B1198619) ring. The introduction of electron-donating groups, such as nitrogen-containing heterocycles, can induce an intramolecular charge transfer (ICT) character, leading to significant bathochromic (red) shifts in both absorption and emission spectra. nih.govmdpi.com For example, certain derivatives exhibit orange-red fluorescence with emission maxima exceeding 600 nm in polar solvents. nih.govchemsynthesis.com

A particularly useful characteristic of these dyes is their large Stokes shift, which is the difference between the maximum wavelengths of absorption and emission. nih.gov Large Stokes shifts are highly desirable in fluorescence spectroscopy and imaging as they minimize interference from scattered excitation light, leading to improved signal-to-noise ratios. nih.gov These tunable photophysical properties make naphtho[2,3-d]thiazole derivatives valuable components in the design of new fluorescent dyes and probes for sensing and optical devices. nih.gov

Photophysical Properties of Naphtho[2,3-d]thiazole-4,9-dione Derivatives in Solution
CompoundSubstituent at Position 2SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)
5bMorpholine (B109124)DMSO482621139
5cThiomorpholine (B91149)DMSO484613129
5dPiperidine (B6355638)DMSO483622139
5e4-MethylpiperazineDMSO484625141

The chemical principles underlying the performance of organic semiconductor materials are intrinsically linked to molecular structure, specifically the ability to facilitate charge transport (holes and electrons) and the energy levels of the frontier molecular orbitals (HOMO and LUMO). The naphtho-thiazole framework possesses features that make it a promising precursor for such materials.

Research on the structural isomer, naphtho[2,3-c] nih.govnih.govmdpi.comthiadiazole (NTD), provides valuable insight. NTD derivatives have been shown to possess ambipolar transporting properties, meaning they can conduct both electrons and holes. researchgate.netrsc.org For example, one such derivative exhibited high hole and electron mobilities, measured at 7.16 × 10⁻⁴ and 6.19 × 10⁻⁴ cm² V⁻¹ s⁻¹, respectively. researchgate.net Theoretical calculations confirmed that this ambipolar behavior arises because both holes and electrons can hop between adjacent NTD chromophores in the solid state. researchgate.net

Furthermore, the electron-deficient nature of related naphtho-heterocycle systems, such as naphtho[2,3-c] nih.govnih.govmdpi.comthiadiazole (NTD) and naphtho[2,3-d] nih.govresearchgate.netmdpi.comtriazole (NTz), is a key principle in their application in dye-sensitized solar cells (DSSCs). researchgate.net When incorporated into donor-acceptor-π-acceptor (D-A-π-A) conjugated dyes, these units act as strong auxiliary acceptors. researchgate.net This architectural design effectively narrows the HOMO/LUMO gap of the dye, allowing it to absorb light at longer wavelengths and thus improving the light-harvesting efficiency of the solar cell. researchgate.net These findings demonstrate that the fundamental chemical properties of the naphthothiazole core—its extended π-system and tunable electronic nature—make it a highly relevant building block for developing new organic semiconductor materials.

Development of Chemical Probes for Mechanistic Biological Studies

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of biological processes at a molecular level. The naphtho[2,3-d]thiazole-4,9-dione scaffold has proven to be a fertile ground for the development of such probes, owing to its inherent biological activity.

Derivatives of this scaffold have been investigated for their potent antimicrobial and anticancer activities. nih.govmdpi.com For example, compounds bearing thiomorpholine and 4-methylpiperazine groups at the 2-position show significant antibacterial activity against various Staphylococcus species, including methicillin-resistant S. aureus (MRSA). mdpi.com Structure-activity relationship studies have revealed that substitutions at this position are critical for their biological function. nih.gov

The mechanism of action for the anticancer properties of these compounds is an area of active investigation. Docking simulations suggest that some naphtho[2,3-d]thiazole-4,9-dione derivatives may bind to the active site of human DNA topoisomerase IIβ, an enzyme crucial for DNA replication and a key target for many cancer drugs. nih.gov Other studies on structurally similar thiazole-naphthyl compounds propose DNA intercalation as a possible mechanism. mdpi.com One such compound, with an additional naphthyl group, was found to bind strongly to DNA, leading to cell death via apoptosis. mdpi.com By serving as platforms for these mechanistic investigations, naphtho[2,3-d]thiazole derivatives act as chemical probes, helping to elucidate the complex pathways of cell death and inhibition of proliferation.

Biological Activity and Mechanistic Investigations of Naphtho 2,3 D Thiazole, 2 Methyl and Its Analogues Strictly in Vitro and Mechanistic Focus

Interaction with Biological Macromolecules:

The interaction of naphtho[2,3-d]thiazole (B11907443) derivatives with key biological macromolecules such as enzymes and nucleic acids is a critical area of investigation to understand their mechanism of action at a molecular level.

Enzyme Inhibition Studies and Kinetic Analysis (e.g., Topoisomerase, Cholinesterase)

Analogues of 2-methyl-naphtho[2,3-d]thiazole have demonstrated notable inhibitory effects against several enzymes, including topoisomerases and cholinesterases.

Topoisomerase Inhibition: Certain derivatives of naphtho[2,3-d]thiazole-4,9-dione (B78148) have been identified as potential inhibitors of human DNA topoisomerase IIβ (hDNA TopoIIβ). nih.gov Docking simulations suggest that these compounds can bind to the hDNA TopoIIβ binding pocket, indicating a potential mechanism for their anticancer activity. nih.gov While specific kinetic data for 2-methyl-naphtho[2,3-d]thiazole is not detailed, the activity of its analogues highlights the importance of the core naphthothiazole structure in enzyme inhibition.

Cholinesterase Inhibition: Naphtho-oxazoles, which are structurally related to naphthothiazoles, have been shown to be significant inhibitors of butyrylcholinesterase (BChE). nih.govmdpi.com Studies on a series of naphtho- and thienobenzo-triazoles revealed that some compounds exhibited potent and selective inhibition of BChE. mdpi.comnih.gov For instance, a naphtho-triazole derivative with a 4-pentenyl substituent showed notable potential as a cholinesterase inhibitor. nih.gov This suggests that the broader naphthoid heterocyclic scaffold is a promising pharmacophore for the development of BChE inhibitors. nih.govmdpi.com The inhibitory activity is dependent on the substituents on the heterocyclic ring. mdpi.com

Table 1: Enzyme Inhibition by Naphtho[2,3-d]thiazole Analogues

Compound ClassTarget EnzymeKey Findings
Naphtho[2,3-d]thiazole-4,9-dioneshDNA Topoisomerase IIβDocking studies suggest binding to the enzyme's binding pocket. nih.gov
Naphtho-oxazolesButyrylcholinesterase (BChE)Significant BChE inhibition observed. nih.govmdpi.com
Naphtho-triazolesButyrylcholinesterase (BChE)Potent and selective inhibition, with activity dependent on substituents. mdpi.comnih.gov

Receptor Binding Profiling and Ligand-Target Recognition

The interaction of naphtho[2,3-d]thiazole derivatives with specific cellular receptors is an area of ongoing research. While detailed receptor binding profiles for 2-methyl-naphtho[2,3-d]thiazole itself are not extensively documented in the provided context, related heterocyclic systems offer insights. For instance, the functionalization of the thiazole (B1198619) ring in various heterocyclic compounds is a key strategy for modulating ligand-target recognition and achieving desired biological activities. The specific substituents on the naphthothiazole ring system are crucial in determining the binding affinity and selectivity towards biological targets.

DNA/RNA Intercalation or Groove Binding Mechanisms

The planar aromatic structure of the naphtho[2,3-d]thiazole core suggests a potential for interaction with nucleic acids, either through intercalation between base pairs or by binding to the grooves of DNA or RNA.

DNA Interaction: While direct evidence for 2-methyl-naphtho[2,3-d]thiazole is limited, related compounds like thiazole orange are known to act as fluorescent intercalators. nih.gov The binding of these molecules to DNA or RNA often results in a significant enhancement of their fluorescence, a property utilized in various assays. nih.gov The planar nature of the naphthothiazole ring system is conducive to such intercalative binding.

RNA Interaction: Targeting RNA with small molecules is a growing field of interest. arrakistx.com The structural diversity of RNA allows for various binding modes beyond simple intercalation. arrakistx.com Thiazole orange has been used in displacement assays to study the binding of other molecules to RNA, where it is displaced from its intercalation site. nih.gov This suggests that naphthothiazole derivatives could potentially interact with RNA through similar mechanisms. However, it is noted that the minor groove of A-form RNA is less accessible to small molecule binders compared to B-form DNA. arrakistx.com

Cellular Pathway Modulation in In Vitro Models:

The biological effects of naphtho[2,3-d]thiazole derivatives at the cellular level often involve the modulation of critical pathways such as apoptosis and cell cycle regulation.

Apoptosis Induction Mechanisms (e.g., Caspase Activation, Mitochondrial Dysfunction)

Several studies have implicated thiazole-containing compounds in the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a target for anticancer therapies.

Caspase Activation: The activation of caspases, a family of cysteine proteases, is a central event in apoptosis. nih.govbenthamscience.com Thiazole derivatives have been shown to induce apoptosis through the activation of caspases. nih.gov For example, some 1,3-thiazole derivatives incorporating a phthalimide (B116566) moiety have been found to trigger apoptosis by activating caspase-3. nih.gov The process of apoptosis can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial) pathway. nih.gov

Mitochondrial Dysfunction: The intrinsic pathway of apoptosis is characterized by mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors like cytochrome c. nih.govnih.gov This release can subsequently activate caspases. nih.govnih.gov Studies on various anticancer agents have shown that they can induce mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential (ΔΨm) and the production of reactive oxygen species (ROS), which are key events in caspase-mediated apoptosis. nih.govnih.gov For instance, certain naphtho[2,3-d] nih.govnih.govnih.govtriazole-4,9-dione derivatives have been shown to induce mitochondrial dysfunction and apoptosis in tumor cells. nih.gov

Table 2: Markers of Apoptosis Induced by Thiazole Analogues

Apoptotic MarkerObservation
Caspase-3 ActivationIncreased activity observed with some 1,3-thiazole derivatives. nih.gov
Mitochondrial DysfunctionLoss of membrane potential and ROS production induced by related naphthoquinone derivatives. nih.govnih.gov
Cytochrome c ReleaseA key event in the intrinsic apoptotic pathway triggered by mitochondrial permeabilization. nih.govnih.gov

Cell Cycle Regulation and Checkpoint Interference

The ability of a compound to interfere with the cell cycle is a hallmark of many anticancer agents. Naphtho[2,3-d]thiazole analogues have been shown to affect cell cycle progression.

Cell Cycle Arrest: DNA damage induced by cytotoxic compounds can activate cell cycle checkpoints, leading to arrest at specific phases (e.g., G1/S or G2/M) to allow for DNA repair or to initiate apoptosis. nih.gov Some benzimidazole (B57391) derivatives, another class of heterocyclic compounds, have been shown to cause cell cycle arrest at the G2/M phase. nih.gov Similarly, certain naphtho[2,3-d] nih.govnih.govnih.govtriazole-4,9-dione derivatives have been found to induce cell cycle arrest in tumor cells. nih.gov This suggests that the naphthothiazole scaffold could also be a basis for compounds that modulate the cell cycle. The p53 tumor suppressor protein often plays a crucial role in mediating cell cycle arrest in response to DNA damage. nih.gov

Inhibition of Cellular Growth in In Vitro Cell Lines (e.g., Cancer Cell Lines, Microorganisms)

The naphtho[2,3-d]thiazole scaffold, particularly when substituted at the 2-position, has demonstrated significant potential for inhibiting the growth of various cell lines, including cancer cells and microorganisms, in in vitro studies. The core structure, a fusion of a naphthoquinone and a thiazole ring, is a key contributor to its biological activity. mdpi.com The naphthoquinone moiety is known to generate reactive oxygen species (ROS), leading to oxidative stress within cells, while the thiazole ring system is a recognized pharmacophore in many antimicrobial agents. mdpi.com

Derivatives of 2-methyl-naphtho[2,3-d]thiazole have shown varied and potent inhibitory effects. For instance, a series of novel naphtho[2,3-d]thiazole-4,9-diones with different amine substitutions at the 2-position were synthesized and evaluated for their antimicrobial properties. nih.gov Specifically, compounds with thiomorpholine (B91149) and 4-methylpiperazine groups exhibited strong antimicrobial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and S. epidermidis. mdpi.comnih.gov Another analogue, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), demonstrated effective uptake into microbial cells and was found to inhibit DNA gyrase, a crucial bacterial enzyme. nih.gov

In the realm of anticancer research, derivatives of this scaffold have also shown promise. Structure-activity relationship studies have revealed that substitutions at the 2-position of the naphtho[2,3-d]thiazole-4,9-dione core can inhibit the proliferation of human breast cancer (MDA-MB-231), cervical cancer (HeLa), and gastric cancer (MKN-45) cell lines. mdpi.com Docking simulations suggest that these compounds may exert their effects by binding to the hDNA TopoIIβ binding pocket. mdpi.com Similarly, novel thiopyrano[2,3-d]thiazoles containing a naphthoquinone moiety have been synthesized and evaluated for their antineoplastic activities, with some derivatives showing moderate selectivity against melanoma cancer cells. nih.gov The anticancer activity of thiazole derivatives is a broad area of research, with various compounds showing efficacy against leukemia, CNS cancer, melanoma, ovarian cancer, and breast cancer cell lines. researchgate.netnih.gov

Table 1: In Vitro Antimicrobial Activity of Naphtho[2,3-d]thiazole Analogues

CompoundTarget MicroorganismActivity Level/MICReference
2-(Thiomorpholin-4-yl)naphtho[2,3-d]thiazole-4,9-dione (5c)S. aureus, MRSA, S. epidermidisPotent mdpi.comnih.gov
2-(4-Methylpiperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (5e)S. aureus, MRSA, S. epidermidisPotent mdpi.comnih.gov
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)S. epidermidis, S. aureus, MRSADose-dependent nih.gov
N-(4,9-Dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamideCandida albicans, Aspergillus fumigatus, S. aureus, S. epidermidisActive mdpi.com

Table 2: In Vitro Anticancer Activity of Naphtho[2,3-d]thiazole Analogues

Compound ClassCell Line(s)Observed EffectReference
2-Substituted Naphtho[2,3-d]thiazole-4,9-dionesMDA-MB-231, HeLa, MKN-45Inhibition of proliferation mdpi.com
11-Substituted 3,11-dihydro-2H-benzo nih.govepa.govthiochromeno[2,3-d] nih.govperiodikos.com.br-thiazole-2,5,10-trionesUACC-257 (Melanoma)Moderate selectivity (for compound 4i) nih.gov
5-Phenylpropenylidene-3-(3-methoxy-4-hydroxybenzoylamino)-2-thioxo-4-thiazolidoneLeukemia, CNS cancer, Melanoma, Ovarian cancer, Breast cancerStrong anticancer activity researchgate.net
Thiazole-naphthyl derivativesHepG2Significant antitumor activity nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets (Mechanistic Insights)

Structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to the 2-methyl-naphtho[2,3-d]thiazole scaffold influence its biological activity. These studies provide crucial insights for the rational design of more potent and selective compounds.

A key area of focus has been the substitution at the 2-position of the naphtho[2,3-d]thiazole-4,9-dione core. Research has shown that introducing nitrogen-containing heterocycles at this position significantly impacts the molecule's properties. For instance, the introduction of a thiomorpholine or a 4-methylpiperazine group leads to potent antibacterial activity against various Staphylococcus strains, including MRSA. mdpi.comnih.gov In contrast, analogues with morpholine (B109124) or piperidine (B6355638) groups at the same position displayed no significant activity. mdpi.com This highlights the importance of the specific heterocycle for antimicrobial efficacy.

The mechanism of action for some of these analogues has also been investigated. The antimicrobial agent 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) was found to be readily taken up by microbial cells and to inhibit DNA gyrase in a dose-dependent manner, suggesting a clear molecular target. nih.gov Furthermore, the quinone moiety of the naphtho[2,3-d]thiazole structure is capable of redox cycling, which generates reactive oxygen species (ROS) and induces oxidative stress in cells, contributing to its cytotoxic effects.

In the context of anticancer activity, SAR studies have revealed that modifications to the thiazole ring can significantly alter the antiproliferative effects. mdpi.com For example, a study on 2-arylnaphtho[2,3-d]oxazole-4,9-diones, which are structurally related to the thiazole analogues, showed that the position of substituents on the 2-aryl ring influenced their cytotoxicity against prostate cancer cell lines. nih.gov Docking simulations for some anticancer naphtho[2,3-d]thiazole-4,9-diones suggest that they may bind to the human DNA topoisomerase IIβ binding pocket, providing a potential mechanism for their action. mdpi.com

The planarity of the fused aromatic ring system is also considered a favorable feature for biological activity, potentially facilitating intercalation with DNA. periodikos.com.br The addition of a second naphthyl group to a thiazole-naphthyl derivative was shown to enhance DNA binding affinity and, consequently, its antitumor efficacy. nih.gov

Development of Biological Probes and Chemical Tools for Cellular Research

The inherent fluorescence of the naphtho[2,3-d]thiazole scaffold has led to its exploration in the development of biological probes and chemical tools for cellular research. mdpi.comnih.gov These fluorescent small molecules are valuable for a range of applications, from medical diagnostics to elucidating complex biological processes. mdpi.com

The photophysical properties of naphtho[2,3-d]thiazole-4,9-diones can be tuned by modifying the substituent at the 2-position. Introducing nitrogen-containing heterocycles at this position can cause a significant bathochromic (red) shift in the fluorescence emission, with some derivatives exhibiting orange-red fluorescence. mdpi.comnih.gov This solvatochromism, where the color of the fluorescence changes with the polarity of the solvent, is a useful property for designing fluorescent probes and sensors. mdpi.com

An example of a dual-function molecule is 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), which not only possesses antimicrobial activity but also exhibits fluorescence. mdpi.comnih.gov This allows for the visualization of its uptake into microbial cells using fluorescence microscopy. nih.gov Such compounds that combine biological activity with fluorescent properties are promising for developing new theranostic agents—molecules that can both diagnose and treat diseases. nih.gov

Furthermore, the ability of naphthoxazole derivatives, which are structurally similar to naphthothiazoles, to bind to DNA and exhibit enhanced fluorescence upon binding makes them potential candidates for fluorescent DNA probes. periodikos.com.br The planar structure of these fused aromatic ring systems is thought to favor intercalation with DNA. periodikos.com.br The development of such probes is significant, as they could offer safer alternatives to commonly used mutagenic DNA stains. periodikos.com.br The design of fluorescent probes based on various heterocyclic systems, including naphthalimides, is an active area of research for applications like tumor imaging. nih.govcolab.ws

Future Research Directions and Emerging Challenges in Naphtho 2,3 D Thiazole, 2 Methyl Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. While traditional syntheses of thiazole (B1198619) derivatives, such as the Hantzsch synthesis, have been well-established, contemporary research is focused on greener alternatives.

Future efforts in the synthesis of Naphtho[2,3-d]thiazole (B11907443), 2-methyl- are expected to concentrate on one-pot reactions, the use of non-toxic and readily available starting materials, and the reduction of hazardous waste. For instance, a mild and convenient method for synthesizing 2-substituted benzothiazoles and naphthothiazoles has been developed using N-bromosuccinimide and tetrabutylammonium (B224687) bromide, which avoids the need for metal catalysts and harsh conditions. researchgate.net This approach, which can be conducted in an air atmosphere at ambient temperatures, represents a significant step towards sustainable synthesis. researchgate.net

Another promising avenue is the use of sulfur monochloride (S₂Cl₂) in conjunction with 1,4-diazabicyclo[2.2.2]octane (DABCO) for the synthesis of related 2,3-dihydronaphtho[2,3-d] researchgate.netastrazeneca.comthiazole-4,9-diones from N-substituted 2-(methylamino)naphthoquinones. astrazeneca.com The use of DABCO is advantageous due to its commercial availability, safety, and low toxicity, making the synthetic route greener. documentsdelivered.com Adapting such methods to produce Naphtho[2,3-d]thiazole, 2-methyl- could provide a more sustainable and efficient manufacturing process.

The exploration of solvent-free reaction conditions or the use of green solvents like water and ethanol (B145695) is another critical area of future research. researchgate.netmednexus.org Microwave-assisted synthesis has also been shown to be an efficient method for the rapid synthesis of thiazole derivatives, often leading to higher yields in shorter reaction times with fewer by-products. documentsdelivered.com

Synthetic Approach Key Features Potential Advantages for Naphtho[2,3-d]thiazole, 2-methyl- Synthesis
N-bromosuccinimide/Bromide-Mediated Cyclization Metal-free, ambient temperature, air atmosphere. researchgate.netReduced environmental impact, lower cost, and simpler reaction setup.
S₂Cl₂ and DABCO Method Utilizes readily available and safer reagents. astrazeneca.comdocumentsdelivered.comImproved safety profile and potential for scalability.
Microwave-Assisted Synthesis Rapid reaction times, often higher yields. documentsdelivered.comIncreased efficiency and throughput for library synthesis.
One-Pot, Multi-Component Reactions Combines multiple synthetic steps into a single operation. nih.govReduced waste, time, and resource consumption.

Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. While standard spectroscopic techniques like NMR and IR are routinely used for the characterization of final products, advanced methods are needed for real-time mechanistic studies of the formation of Naphtho[2,3-d]thiazole, 2-methyl-.

Future research should leverage in-situ and operando spectroscopic techniques to monitor reaction kinetics and identify transient intermediates. For example, the use of rapid-scan FTIR or Raman spectroscopy could provide real-time information on the consumption of reactants and the formation of intermediates and products. This data is invaluable for elucidating the reaction pathway and identifying rate-determining steps.

Fluorescence spectroscopy is another powerful tool, particularly for studying the photophysical properties of naphthothiazole derivatives. mdpi.com While Naphtho[2,3-d]thiazole, 2-methyl- itself may not be strongly fluorescent, the introduction of suitable substituents can lead to fluorescent analogues. mdpi.com Studying the fluorescence quenching or enhancement during a reaction can provide insights into the reaction mechanism.

Advanced mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS) coupled with a reaction monitoring system, can be employed to detect and identify short-lived intermediates. This approach has been successfully used to study the mechanisms of various organic reactions.

Technique Potential Application in Naphtho[2,3-d]thiazole, 2-methyl- Research Information Gained
In-situ FTIR/Raman Spectroscopy Real-time monitoring of the synthesis reaction.Reaction kinetics, identification of functional group transformations, detection of intermediates.
Fluorescence Spectroscopy Studying the kinetics of reactions involving fluorescent analogues.Mechanistic insights through changes in fluorescence intensity or wavelength.
ESI-MS with Reaction Monitoring Identification of transient species in the reaction mixture.Elucidation of reaction pathways and intermediate structures.
Computational Modeling (DFT) Simulating reaction pathways and transition states. nih.govTheoretical validation of proposed mechanisms and prediction of reaction outcomes.

Design and Synthesis of Next-Generation Analogues for Specific Research Applications

The Naphtho[2,3-d]thiazole scaffold is a versatile platform for the design and synthesis of next-generation analogues with tailored properties for specific applications. Research into derivatives of the core structure has already revealed promising biological activities.

For instance, derivatives of 2-(methylamino)naphtho[2,3-d]thiazole-4,9-dione (B1401316) have shown significant antimicrobial activity against pathogenic bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The introduction of nitrogen-containing heterocycles at the 2-position of the thiazole ring has been a key strategy in developing these potent antimicrobial agents. mdpi.com Future work will likely focus on expanding the library of these analogues to optimize their efficacy and broaden their spectrum of activity.

The anticancer potential of naphthothiazole derivatives is another active area of investigation. documentsdelivered.com Newly synthesized thiazole-naphthyl derivatives have demonstrated significant antitumor activity, with mechanistic studies suggesting they can induce apoptosis or necroptosis in cancer cells. documentsdelivered.com Molecular docking and dynamics studies have indicated that these compounds can bind to DNA, with the naphthyl group playing a crucial role in this interaction. documentsdelivered.comnih.gov The design of novel analogues of Naphtho[2,3-d]thiazole, 2-methyl- with enhanced DNA binding affinity or the ability to target other cellular components is a promising direction for cancer research.

Furthermore, the unique photophysical properties of some naphthothiazole derivatives make them interesting candidates for development as fluorescent probes and materials for optoelectronic devices. mdpi.comrsc.org The emission color of these compounds can be tuned by modifying the substituents on the naphtho[2,3-c] researchgate.netdocumentsdelivered.commednexus.orgthiadiazole chromophore, a related structure. rsc.org

Analogue Class Target Application Key Research Findings
Antimicrobial Agents Infectious DiseasesDerivatives show activity against MRSA; nitrogen heterocycles at the 2-position are important for activity. mdpi.com
Anticancer Agents OncologyThiazole-naphthyl derivatives can induce cancer cell death and bind to DNA. documentsdelivered.com
Fluorescent Probes Bioimaging and SensingSubstituent effects can lead to large bathochromic shifts in fluorescence. mdpi.com
Organic Electronics Materials ScienceRelated naphthothiadiazole derivatives exhibit carrier transporting properties. rsc.org

Integration of High-Throughput Screening and Artificial Intelligence in Compound Discovery

The discovery of novel bioactive compounds is a time-consuming and expensive process. The integration of high-throughput screening (HTS) and artificial intelligence (AI) offers a powerful approach to accelerate the identification of promising lead compounds based on the Naphtho[2,3-d]thiazole, 2-methyl- scaffold.

HTS allows for the rapid testing of large libraries of compounds against specific biological targets. nih.govarvojournals.org The development of diverse libraries of Naphtho[2,3-d]thiazole, 2-methyl- analogues is a prerequisite for successful HTS campaigns. These libraries can be designed to explore a wide range of chemical space by varying the substituents on the naphthyl and thiazole rings.

AI and machine learning (ML) are revolutionizing drug discovery by enabling the prediction of molecular properties and biological activities. astrazeneca.commednexus.orgmdpi.com ML models can be trained on existing data from HTS campaigns and other experimental sources to predict the activity of new, untested compounds. researchgate.netnih.gov This in silico screening can prioritize which compounds to synthesize and test, thereby saving time and resources. nih.gov

Graph neural networks and transfer learning are advanced ML techniques that are being used to improve the prediction of molecular properties, even when high-quality data is limited. astrazeneca.com These methods can learn from large, easily generated datasets to enhance predictions for more complex and expensive-to-measure properties. astrazeneca.com For the Naphtho[2,3-d]thiazole, 2-methyl- system, AI could be used to predict properties such as binding affinity to a target protein, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity. mdpi.com

Technology Role in Naphtho[2,3-d]thiazole, 2-methyl- Research Potential Impact
High-Throughput Screening (HTS) Rapidly screen large libraries of analogues for biological activity. nih.govarvojournals.orgAccelerated identification of hit and lead compounds.
Machine Learning (ML) Predict biological activity, ADMET properties, and potential toxicity of new analogues. researchgate.netmdpi.comnih.govMore efficient and cost-effective drug discovery process.
Graph Neural Networks Improve predictive accuracy for molecular properties. astrazeneca.comnih.govBetter prioritization of synthetic targets and reduced late-stage failures.
Generative AI Models Design novel molecular structures with desired therapeutic profiles. mdpi.comExpansion of the chemical space around the Naphtho[2,3-d]thiazole scaffold.

Fundamental Understanding of Structure-Function Relationships at the Molecular Level

A fundamental understanding of the relationship between the molecular structure of Naphtho[2,3-d]thiazole, 2-methyl- analogues and their functional properties is essential for the rational design of new compounds. This requires a combination of experimental and computational approaches.

Structure-activity relationship (SAR) studies are crucial for identifying the key structural features that govern the biological activity of a series of compounds. nih.gov For antimicrobial thiazoles, for example, SAR studies have shown that the nature and position of substituents on the thiazole and any attached heterocyclic rings can have a profound effect on their potency. nih.gov Systematic modification of the Naphtho[2,3-d]thiazole, 2-methyl- scaffold and evaluation of the resulting analogues will be necessary to build a comprehensive SAR model.

Molecular modeling and computational chemistry play a vital role in elucidating structure-function relationships. mdpi.com Techniques such as molecular docking can be used to predict how a molecule will bind to a biological target, providing insights into the molecular basis of its activity. documentsdelivered.comnih.gov For instance, docking studies of thiazole-naphthyl derivatives have helped to explain their DNA binding affinity. documentsdelivered.com

Density functional theory (DFT) calculations can be used to understand the electronic structure and geometry of these molecules, which can be correlated with their photophysical properties and reactivity. nih.gov Molecular dynamics simulations can provide a dynamic picture of how these molecules interact with their environment, such as a protein binding site or a lipid membrane. documentsdelivered.comnih.gov

The integration of experimental data with these computational models will be key to developing a deep and predictive understanding of the structure-function relationships in the Naphtho[2,3-d]thiazole, 2-methyl- family of compounds.

Approach Objective Expected Outcome
Systematic Analogue Synthesis To explore the chemical space around the core scaffold.A library of compounds for SAR studies.
Structure-Activity Relationship (SAR) Studies To identify key structural determinants of activity. nih.govGuidelines for the rational design of more potent compounds.
Molecular Docking To predict the binding mode and affinity to biological targets. documentsdelivered.comnih.govPrioritization of compounds for experimental testing and understanding of the mechanism of action.
Molecular Dynamics (MD) Simulations To study the dynamic behavior of the compound and its interactions. documentsdelivered.comnih.govA more realistic model of the compound's behavior in a biological system.
Quantum Chemistry (DFT) To understand the electronic structure and properties. nih.govCorrelation of electronic properties with reactivity and photophysical behavior.

Q & A

Q. What are the standard synthetic routes for preparing 2-methyl-naphtho[2,3-d]thiazole?

A common method involves the condensation of α-picoline, sulfur, and β-naphthylamine in hexamethylphosphoramide (HMPA) at 170°C for 7 hours, yielding the product in ~83% purity after recrystallization. This approach leverages sulfur’s role in cyclization to form the thiazole ring . Alternative routes include quinone-thiazole fusion reactions using S₂Cl₂ and Hünig’s base, though yields vary depending on substituents and reaction conditions .

Q. How is 2-methyl-naphtho[2,3-d]thiazole characterized structurally?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.1–8.7 ppm for aromatic protons in CDCl₃) .
  • High-resolution mass spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., m/z 149.2129 for C₈H₇NS) .
  • Melting point analysis : Critical for purity assessment (e.g., 146–147°C for the unsubstituted derivative) .

Q. What in vitro assays are used to evaluate its biological activity?

Antiparasitic or antimicrobial activity is typically assessed via:

  • Plasmodium falciparum growth inhibition (IC₅₀ determination in malaria studies) .
  • Antifungal assays (e.g., agar diffusion against Candida spp.) .
  • Cytotoxicity profiling using mammalian cell lines (e.g., HeLa) to gauge selectivity .

Advanced Research Questions

Q. How do substituents on the naphtho-thiazole core influence electronic properties for material science applications?

Electron-rich derivatives (e.g., amino or alkoxy groups) enhance π-stacking in conductive salts like [NT]₃[BF₄]₂, as shown in analogous naphtho-dithiazole systems. Computational studies (DFT) predict bandgap modulation, enabling tailored optoelectronic properties for organic semiconductors .

Q. What mechanistic pathways explain sulfur insertion during thiazole ring formation?

A proposed mechanism involves:

  • Sulfur dimer (S₂Cl₂) activation of quinone carbonyl groups, enabling nucleophilic attack by methylamine.
  • Six-membered dithiazine intermediate formation , followed by sulfur extrusion to yield the planar thiazole ring (supported by HRMS and isotopic labeling) .

Q. How can conflicting data on reaction yields be resolved when scaling up synthesis?

Contradictions often arise from:

  • Solvent polarity effects : THF vs. chlorobenzene in cyclization steps (e.g., 67% vs. 45% yields) .
  • Purification challenges : Column chromatography vs. recrystallization for removing by-products (e.g., unreacted β-naphthylamine) . Systematic optimization of temperature, catalyst (e.g., Hünig’s base), and workup protocols is recommended .

Q. What strategies improve the bioactivity of 2-methyl-naphtho[2,3-d]thiazole derivatives?

  • Schiff base functionalization : Introducing aryl substituents via condensation with substituted benzaldehydes enhances antiplasmodial activity (e.g., 4-nitrobenzaldehyde derivatives show IC₅₀ < 1 µM) .
  • Hybridization with pharmacophores : Coupling with triazole or quinone moieties improves target specificity (e.g., DNA topoisomerase inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.